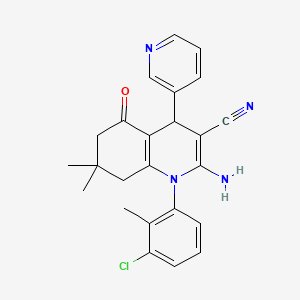![molecular formula C23H21BrN2O3 B11538632 N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide](/img/structure/B11538632.png)
N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide is a synthetic organic compound characterized by its complex molecular structure. It features a hydrazide functional group, a bromobenzyl ether, and an ethoxybenzene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-ethoxybenzoic acid with hydrazine hydrate to form 2-ethoxybenzohydrazide.
Synthesis of the Aldehyde Intermediate: Separately, 3-bromobenzyl alcohol is reacted with 3-hydroxybenzaldehyde in the presence of a base (such as potassium carbonate) to form the corresponding benzyl ether aldehyde.
Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with the benzyl ether aldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and specificity.
Industry
In the industrial sector, N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydrazide group could form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide
- N’-[(E)-{2-[(3-bromobenzyl)oxy]-1-naphthyl}methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide stands out due to its specific substitution pattern and the presence of the ethoxy group. These structural features may confer unique reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H21BrN2O3 |
|---|---|
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
N-[(E)-[3-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-ethoxybenzamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-2-28-22-12-4-3-11-21(22)23(27)26-25-15-17-7-6-10-20(14-17)29-16-18-8-5-9-19(24)13-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+ |
Clave InChI |
KTLJMKHFBGHRTA-MFKUBSTISA-N |
SMILES isomérico |
CCOC1=CC=CC=C1C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC(=CC=C3)Br |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NN=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11538551.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11538554.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11538563.png)
![N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11538568.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11538570.png)

![2-[(3-bromo-4-hydroxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11538588.png)
![N-({N'-[(E)-(2,3-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538589.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11538596.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538609.png)
![N-[(1E)-3-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11538622.png)
![2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11538631.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-{[(E)-1H-indol-3-ylmethylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11538633.png)
![1-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11538637.png)
